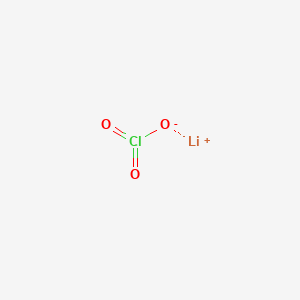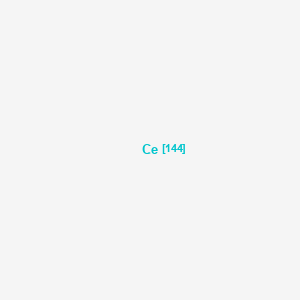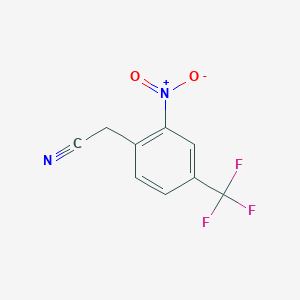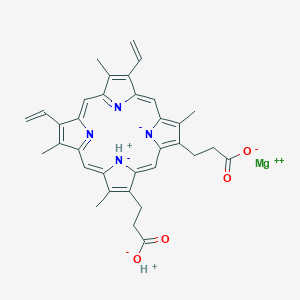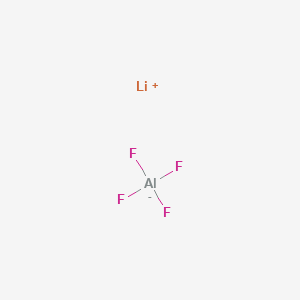
Lithium tetrafluoroaluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrafluoroaluminate, also known as LiAlF4, is a lithium salt that is commonly used in the field of materials science and electrochemistry. This compound is an important component in the production of aluminum and other metals, as well as in the development of lithium-ion batteries. In
Mécanisme D'action
The mechanism of action of Lithium tetrafluoroaluminate is not fully understood. However, it is known that this compound acts as an ion conductor in lithium-ion batteries, allowing for the flow of lithium ions between the anode and cathode. It is also believed that Lithium tetrafluoroaluminate plays a role in the formation of the solid electrolyte interface (SEI) layer on the surface of the anode, which is critical for the long-term stability and performance of lithium-ion batteries.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Lithium tetrafluoroaluminate. However, it is known that this compound can be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle Lithium tetrafluoroaluminate with care and to follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Lithium tetrafluoroaluminate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to prepare solutions of known concentrations for use in experiments. Additionally, Lithium tetrafluoroaluminate is relatively inexpensive and readily available.
However, there are also some limitations to using Lithium tetrafluoroaluminate in lab experiments. For example, this compound can be difficult to handle due to its toxicity and reactivity with moisture. Additionally, Lithium tetrafluoroaluminate can be corrosive to some materials, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Lithium tetrafluoroaluminate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the optimization of Lithium tetrafluoroaluminate for use in lithium-ion batteries, including the development of new electrolyte formulations and the improvement of SEI layer formation. Finally, there is also interest in exploring the potential use of Lithium tetrafluoroaluminate in other areas of materials science and electrochemistry.
Méthodes De Synthèse
The synthesis of Lithium tetrafluoroaluminate can be achieved through a number of different methods. One common method involves the reaction of lithium fluoride and aluminum fluoride in the presence of a solvent such as ethylene glycol. Another method involves the reaction of lithium hydroxide and aluminum fluoride in an aqueous solution. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
Lithium tetrafluoroaluminate has a wide range of scientific research applications. One of the most important applications is in the field of electrochemistry. This compound is used as an electrolyte in lithium-ion batteries, which are widely used in portable electronic devices such as smartphones, laptops, and tablets. Lithium tetrafluoroaluminate is also used as a catalyst in a number of chemical reactions, including the production of aluminum and other metals.
Propriétés
Numéro CAS |
15138-76-8 |
|---|---|
Nom du produit |
Lithium tetrafluoroaluminate |
Formule moléculaire |
AlF4Li |
Poids moléculaire |
109.9161508 |
Nom IUPAC |
lithium;tetrafluoroalumanuide |
InChI |
InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
LPSHDNODGBKBOW-UHFFFAOYSA-J |
SMILES |
[Li+].F[Al-](F)(F)F |
SMILES canonique |
[Li+].F[Al-](F)(F)F |
Synonymes |
lithium tetrafluoroaluminate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



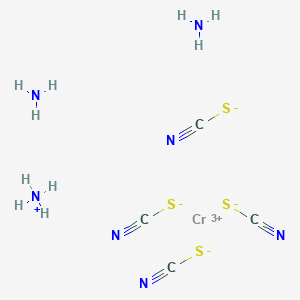
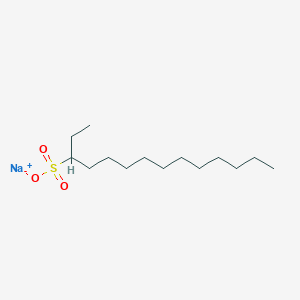
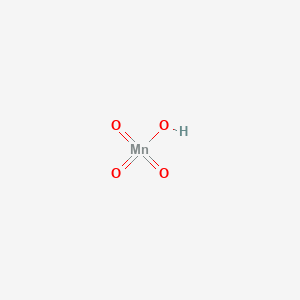
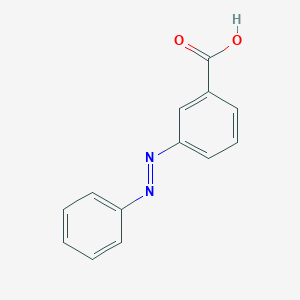
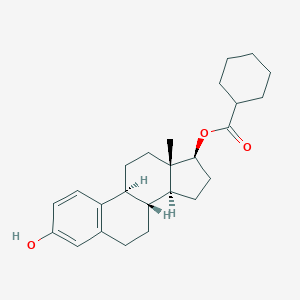
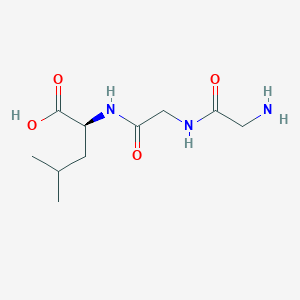
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
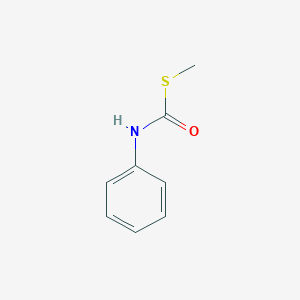
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
